molecular formula C6H2ClF3N2O3 B6615409 4-chloro-3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one CAS No. 947144-53-8

4-chloro-3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No. B6615409
CAS RN: 947144-53-8
M. Wt: 242.54 g/mol
InChI Key: DMOGSJFOYJCUTB-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (4C3N6T1,2DHP2O) is an organic compound with a unique structure and a wide range of applications in both scientific research and industry. It has a unique combination of properties that make it an attractive choice for many applications, including its ability to act as a catalyst, its low toxicity, and its broad solubility in both organic and aqueous solvents. 4C3N6T1,2DHP2O can be synthesized in the laboratory by a variety of methods, including the use of anhydrous nitric acid, anhydrous hydrochloric acid, and trifluoracetic acid.

Scientific Research Applications

4C3N6T1,2DHP2O is widely used in scientific research as a catalyst for a variety of reactions, including the synthesis of organic compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. It is also used as an inhibitor for the oxidation of organic compounds and as a reagent for the synthesis of organic compounds. In addition, 4C3N6T1,2DHP2O is used in the synthesis of metal complexes and as a reagent for the synthesis of organometallic compounds.

Mechanism of Action

The mechanism of action of 4C3N6T1,2DHP2O is not fully understood, but it is thought to involve the formation of a cationic species (a positively charged species) which is then able to react with organic compounds. The cationic species is formed when the nitro group (NO2) of 4C3N6T1,2DHP2O is protonated by an acid, such as anhydrous nitric acid, anhydrous hydrochloric acid, or trifluoracetic acid. The protonated nitro group then acts as a nucleophile, attacking the substrate at its electrophilic center.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4C3N6T1,2DHP2O are not fully understood, but it has been shown to be non-toxic in animal studies and is not known to be a carcinogen. It has been used as an inhibitor of the oxidation of organic compounds, and it has been shown to have a low level of toxicity when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 4C3N6T1,2DHP2O in laboratory experiments include its low toxicity, its wide solubility in both organic and aqueous solvents, and its ability to act as a catalyst for a variety of reactions. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of 4C3N6T1,2DHP2O is its low solubility in some organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 4C3N6T1,2DHP2O, including further investigations into its mechanism of action, its potential applications in the synthesis of pharmaceuticals, and its potential to act as an inhibitor of oxidation reactions. In addition, further research could be conducted into its potential as a catalyst for the synthesis of polymers, its potential as an inhibitor of corrosion, and its potential to act as an antioxidant. Finally, further research could be conducted into its potential as a reagent for the synthesis of organometallic compounds.

Synthesis Methods

The most commonly used method for the synthesis of 4C3N6T1,2DHP2O is the use of anhydrous nitric acid, anhydrous hydrochloric acid, and trifluoracetic acid. The reaction is typically conducted in a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer. The reaction mixture is heated to a temperature of 110°C and stirred for 1-2 hours. The reaction is then cooled to room temperature and the product is collected by filtration or crystallization.

properties

IUPAC Name

4-chloro-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O3/c7-2-1-3(6(8,9)10)11-5(13)4(2)12(14)15/h1H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOGSJFOYJCUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one

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